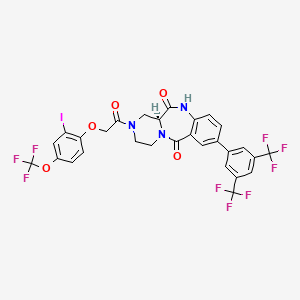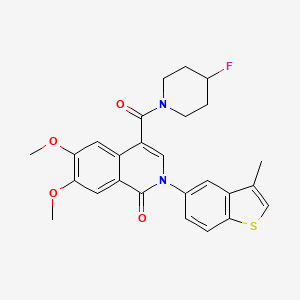![molecular formula C35H36N8O2 B10856294 (E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YL5084 is a synthetic organic compound known for its role as a covalent inhibitor of c-Jun N-terminal protein kinase 2 and 3. It is particularly selective for c-Jun N-terminal protein kinase 2 over c-Jun N-terminal protein kinase 1, forming a covalent bond with cysteine 116 of c-Jun N-terminal protein kinase 2 . This compound has shown significant potential in scientific research, especially in the study of multiple myeloma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of YL5084 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a pyrrolidine ring and the introduction of a phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of YL5084 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
YL5084 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: YL5084 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved, but typically involve the use of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
YL5084 has a wide range of applications in scientific research:
Chemistry: It is used as a chemical probe to study the activity of c-Jun N-terminal protein kinase 2 and 3.
Biology: The compound is used to investigate the role of c-Jun N-terminal protein kinase in cellular processes such as apoptosis and cell proliferation.
Industry: The compound can be used in the development of new therapeutic agents targeting c-Jun N-terminal protein kinase pathways.
Mécanisme D'action
YL5084 exerts its effects by forming a covalent bond with cysteine 116 of c-Jun N-terminal protein kinase 2. This interaction inhibits the kinase activity of c-Jun N-terminal protein kinase 2, leading to the modulation of downstream signaling pathways involved in cell survival and apoptosis . The compound also exhibits c-Jun N-terminal protein kinase 2-independent antiproliferative effects, suggesting additional molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- YL5130
- YL5198
- YL5199
Comparison
YL5084 is unique in its selectivity for c-Jun N-terminal protein kinase 2 over c-Jun N-terminal protein kinase 1, which is not observed in similar compounds like YL5130, YL5198, and YL5199 . This selectivity makes YL5084 a valuable tool for studying the specific roles of c-Jun N-terminal protein kinase 2 in various biological processes.
Propriétés
Formule moléculaire |
C35H36N8O2 |
|---|---|
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide |
InChI |
InChI=1S/C35H36N8O2/c1-24-22-42(34(45)26-14-16-27(17-15-26)37-31(44)13-9-20-41(2)3)23-29(24)39-35-36-19-18-28(38-35)32-30-12-7-8-21-43(30)40-33(32)25-10-5-4-6-11-25/h4-19,21,24,29H,20,22-23H2,1-3H3,(H,37,44)(H,36,38,39)/b13-9+/t24-,29+/m0/s1 |
Clé InChI |
FVONQZQMUHLATI-PIAHHGHBSA-N |
SMILES isomérique |
C[C@H]1CN(C[C@H]1NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)NC(=O)/C=C/CN(C)C |
SMILES canonique |
CC1CN(CC1NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)NC(=O)C=CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



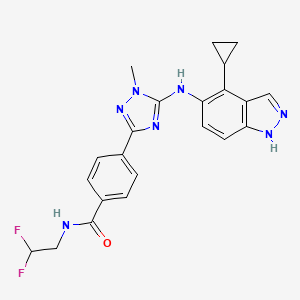
amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,9S,11R,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B10856228.png)
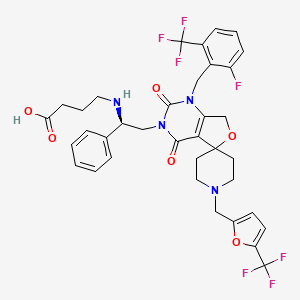
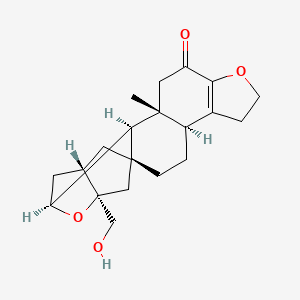
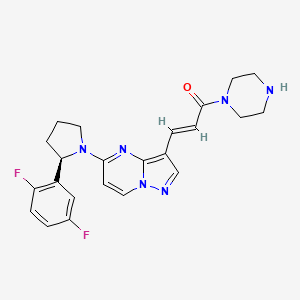
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)

![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
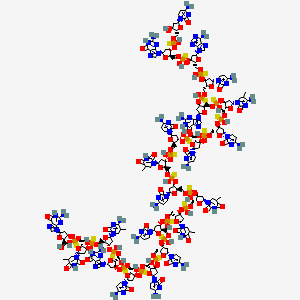
![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
